molecular formula C19H16ClNO4 B4409973 2-(4-chlorophenoxy)-2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B4409973
M. Wt: 357.8 g/mol
InChI Key: ZJLXCLROFCTJLY-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide is a synthetic organic compound that combines a chlorophenoxy group with a chromenone moiety

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(2-oxochromen-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-19(2,25-15-7-4-13(20)5-8-15)18(23)21-14-6-9-16-12(11-14)3-10-17(22)24-16/h3-11H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLXCLROFCTJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC2=C(C=C1)OC(=O)C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized by the condensation of salicylaldehyde with acetic anhydride under acidic conditions to form 2H-chromen-2-one.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where 4-chlorophenol reacts with an appropriate alkylating agent.

    Amidation Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the chromenone derivative through an amidation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone can be reduced to form dihydro derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenoxy group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The chlorophenoxy group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-2-methyl-N-(2-oxo-2H-chromen-7-yl)propanamide: Similar structure but with a different position of the chromenone moiety.

    2-(4-bromophenoxy)-2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide: Bromine substituent instead of chlorine.

    2-(4-chlorophenoxy)-2-methyl-N-(2-oxo-2H-chromen-6-yl)butanamide: Longer alkyl chain.

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide is unique due to its specific combination of functional groups, which may impart distinct biological activities and chemical reactivity compared to its analogs. The presence of both the chlorophenoxy and chromenone moieties allows for versatile interactions with biological targets, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chlorophenoxy)-2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide
Reactant of Route 2
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2-(4-chlorophenoxy)-2-methyl-N-(2-oxo-2H-chromen-6-yl)propanamide

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